2-Methyl-2-(4-methylphenyl)propanoic acid

Physicochemical Characterization Ionization State Chromatographic Method Development

For NSAID-focused medicinal chemistry and process scale-up, 2-Methyl-2-(4-methylphenyl)propanoic acid (CAS 20430-18-6) is the definitive arylpropionic acid building block. Its unique gem-dimethyl, para-tolyl architecture provides the exact carbon skeleton for ibuprofen, unlike the non-interchangeable 2-(p-tolyl)propanoic acid impurity standard. This structural specificity ensures synthetic route fidelity, reliable impurity profiling, and valid HPLC method validation (logP 3.22, pKa 4.72). Specify this compound to prevent scaffold errors and analytical inaccuracies in NSAID development.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 20430-18-6
Cat. No. B029468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(4-methylphenyl)propanoic acid
CAS20430-18-6
Synonymsα,α,4-trimethylbenzeneacetic Acid;  p,α-Dimethylhydratropic Acid; 
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)(C)C(=O)O
InChIInChI=1S/C11H14O2/c1-8-4-6-9(7-5-8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13)
InChIKeySHDBWXXRCCHGQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-(4-methylphenyl)propanoic Acid (CAS 20430-18-6) – Arylpropionic Acid Building Block & Procurement Profile


2-Methyl-2-(4-methylphenyl)propanoic acid (CAS 20430-18-6) is an arylpropionic acid derivative characterized by a gem-dimethyl substitution at the alpha-carbon and a para-tolyl moiety, with a molecular formula of C11H14O2 and a molecular weight of 178.23 g/mol [1]. It is primarily recognized as a key intermediate in the synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), and serves as a versatile building block for preparing various 2-arylpropanoic acid derivatives . The compound exists as a solid powder at room temperature with a boiling point of 290.7°C at 760 mmHg and a density of 1.067 g/cm³ .

Why 2-Methyl-2-(4-methylphenyl)propanoic Acid (CAS 20430-18-6) Cannot Be Substituted with In-Class Arylpropionic Acids


Within the arylpropanoic acid class, subtle structural modifications drive significant divergence in physicochemical properties and synthetic utility. While compounds like 2-(p-tolyl)propanoic acid (CAS 938-94-3) and 2-methyl-2-phenylpropanoic acid (CAS 826-55-1) share the same carboxylic acid backbone, variations in alpha-substitution and aromatic ring methylation create distinct profiles in acidity (pKa), lipophilicity (logP/logD), and chromatographic behavior [1][2]. Critically, 2-methyl-2-(4-methylphenyl)propanoic acid occupies a unique niche as a precursor in ibuprofen synthesis, whereas the close analog 2-(p-tolyl)propanoic acid is primarily encountered as an ibuprofen impurity standard—rendering them non-interchangeable in both preparative and analytical workflows [3]. The gem-dimethyl substitution also alters the compound's steric environment and reactivity during esterification and subsequent transformations, meaning generic substitution with a structurally similar but mechanistically distinct arylpropionic acid can lead to synthetic failure, impurity profile changes, or unreliable analytical results [4].

Quantitative Differentiation Evidence for 2-Methyl-2-(4-methylphenyl)propanoic Acid (CAS 20430-18-6) Versus Closest Analogs


Acidity (pKa) Profile of 2-Methyl-2-(4-methylphenyl)propanoic Acid vs. 2-(p-Tolyl)propanoic Acid

2-Methyl-2-(4-methylphenyl)propanoic acid exhibits a calculated acid dissociation constant (pKa) of 4.72, which is 0.28 log units higher (less acidic) than the pKa of 4.44 for the closely related 2-(p-tolyl)propanoic acid [1][2]. This difference is attributable to the electron-donating effect of the additional alpha-methyl group, which destabilizes the carboxylate anion relative to the alpha-hydrogen analog.

Physicochemical Characterization Ionization State Chromatographic Method Development

Lipophilicity (logP) Contrast Between 2-Methyl-2-(4-methylphenyl)propanoic Acid and 2-(p-Tolyl)propanoic Acid

2-Methyl-2-(4-methylphenyl)propanoic acid demonstrates a calculated logP of 3.22, indicating significantly higher lipophilicity compared to 2-(p-tolyl)propanoic acid, which has a logP of 0.85 [1][2]. The additional methyl group at the alpha-position contributes to a ~2.4 log unit increase in partition coefficient.

Lipophilicity Membrane Permeability LogP QSAR

Synthetic Role Differentiation: Ibuprofen Precursor vs. Impurity Standard

2-Methyl-2-(4-methylphenyl)propanoic acid is established as a key intermediate in the synthesis of ibuprofen, whereas its close analog 2-(p-tolyl)propanoic acid (CAS 938-94-3) is classified and commercially supplied as Ibuprofen Impurity D (EP) [1]. The target compound's gem-dimethyl structure provides the necessary carbon framework for the ibuprofen molecule, while the comparator lacks the alpha-methyl group required for the final drug substance.

Synthetic Intermediate NSAID Manufacturing Ibuprofen Synthesis Impurity Profiling

Priority Application Scenarios for 2-Methyl-2-(4-methylphenyl)propanoic Acid (CAS 20430-18-6) Based on Differential Evidence


Preparative Synthesis of Ibuprofen and Related NSAID Derivatives

Given its established role as an ibuprofen precursor [1], 2-methyl-2-(4-methylphenyl)propanoic acid is the preferred starting material for medicinal chemistry efforts focused on arylpropionic acid NSAIDs. Its gem-dimethyl structure provides the necessary carbon framework, distinguishing it from analogs like 2-(p-tolyl)propanoic acid, which would yield a different molecular scaffold.

Method Development for Reversed-Phase HPLC Separation

The distinct pKa (4.72) and high logP (3.22) of this compound, relative to 2-(p-tolyl)propanoic acid [1], make it a suitable model compound for developing and optimizing reversed-phase HPLC methods for lipophilic, weakly acidic arylpropionic acids. Its chromatographic behavior will differ significantly from less lipophilic analogs, allowing for robust method validation in impurity profiling.

QSAR and Physicochemical Property Modeling

The availability of calculated pKa (4.72) and logP (3.22) values [1] positions this compound as a valuable data point for quantitative structure-activity relationship (QSAR) models and computational chemistry studies. Its physicochemical profile, particularly the elevated logP, can serve as a reference for predicting the behavior of more complex, substituted arylpropionic acid derivatives in drug discovery programs.

Process Chemistry and Scale-Up for Arylpropionic Acid Intermediates

As a known ibuprofen intermediate [1], this compound is relevant for process chemistry research focused on optimizing synthetic routes to 2-arylpropanoic acids. Studies involving carbonylation or alkylation methodologies can utilize this compound as a benchmark substrate for evaluating catalyst efficiency and reaction scalability in the production of NSAID precursors.

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